molecular formula C14H19N5O B5691922 2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamide

2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamide

Cat. No. B5691922
M. Wt: 273.33 g/mol
InChI Key: GXVOTNBASPLEGS-UHFFFAOYSA-N
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Description

2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamide, also known as EIMAFUNGIZONE, is a synthetic compound that has been extensively studied for its potential use as an antifungal agent.

Mechanism of Action

2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamideE inhibits fungal cell wall synthesis by targeting the enzyme 1,3-beta-D-glucan synthase, which is responsible for the synthesis of beta-glucans, an essential component of the fungal cell wall. This leads to the disruption of cell wall integrity and ultimately, cell death.
Biochemical and Physiological Effects
2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamideE has been shown to have low toxicity and is well tolerated in animal studies. It has also been shown to have good pharmacokinetic properties, with high bioavailability and a long half-life. However, its effects on human physiology are not well understood and require further study.

Advantages and Limitations for Lab Experiments

One advantage of 2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamideE is its broad-spectrum activity against a wide range of fungal species. Its low toxicity and good pharmacokinetic properties also make it an attractive candidate for further development. However, its synthesis method is complex and requires multiple steps, which may limit its scalability for large-scale production.

Future Directions

For research on 2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamideE include further studies on its mechanism of action, as well as its effects on human physiology. Additional studies are also needed to optimize its synthesis method and evaluate its potential for large-scale production. Furthermore, its potential use as a combination therapy with other antifungal agents should also be explored.

Synthesis Methods

2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamideE is synthesized through a multi-step process, starting with the reaction of 2-ethyl-5-methylpyrimidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-(2-hydroxyethyl)amine to form the intermediate 2-ethyl-5-methyl-N-(2-hydroxyethyl)pyrimidine-4-carboxamide. The final step involves the reaction of this intermediate with 1-ethyl-2-(chloromethyl)imidazole to form 2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamideE.

Scientific Research Applications

2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamideE has been extensively studied for its potential use as an antifungal agent. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Its mechanism of action involves inhibition of fungal cell wall synthesis, leading to cell death.

properties

IUPAC Name

2-ethyl-N-[(1-ethylimidazol-2-yl)methyl]-N-methylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-4-12-16-8-11(9-17-12)14(20)18(3)10-13-15-6-7-19(13)5-2/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVOTNBASPLEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)N(C)CC2=NC=CN2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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